Parishin D
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Overview
Description
Parishin D is a rare polyphenolic glucoside primarily found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . This compound is known for its various biological and pharmacological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Parishin D involves the extraction from Gastrodia elata. The extraction process typically includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and identify the compound . The pH of the extraction environment is crucial to prevent the transformation of parishins into other compounds like gastrodin .
Industrial Production Methods
The use of weak acid environments can improve the transfer rate of parishins, ensuring consistency between raw materials and extracts .
Chemical Reactions Analysis
Types of Reactions
Parishin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include other parishin derivatives and gastrodin. These products are identified using techniques like HPLC and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Parishin D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic glucosides and their reactions.
Biology: Investigated for its effects on aging and gut microbiota.
Medicine: Explored for its potential in treating neurodegenerative diseases and cardiovascular conditions.
Industry: Utilized in the development of anti-aging products and other health supplements.
Mechanism of Action
The mechanism of action of Parishin D involves its interaction with various molecular targets and pathways. It has been shown to regulate gut microbiota and metabolism, which in turn affects aging phenotypes . This compound also exhibits antioxidant properties, reducing oxidative stress and improving cellular health .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Parishin D include other parishin derivatives such as Parishin A, Parishin B, and Parishin C . These compounds share similar structures and biological activities but differ in their specific molecular arrangements and effects.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with different biological pathways more effectively than other parishin derivatives. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-4-[(4-hydroxyphenyl)methoxy]-2-[2-[(4-hydroxyphenyl)methoxy]-2-oxoethyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c21-15-5-1-13(2-6-15)11-28-17(23)9-20(27,19(25)26)10-18(24)29-12-14-3-7-16(22)8-4-14/h1-8,21-22,27H,9-12H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRSPFUOJYFBJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O)(C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318395 |
Source
|
Record name | Parishin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952068-64-3 |
Source
|
Record name | Parishin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952068-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parishin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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